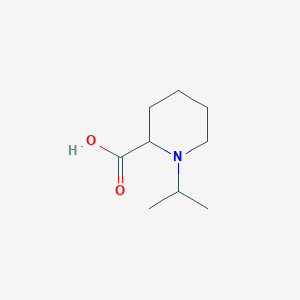

1-Isopropylpiperidine-2-carboxylic acid

説明

BenchChem offers high-quality 1-Isopropylpiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylpiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H17NO2 |

|---|---|

分子量 |

171.24 g/mol |

IUPAC名 |

1-propan-2-ylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |

InChIキー |

QFLCTAXQTJMMJD-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1CCCCC1C(=O)O |

配列 |

X |

製品の起源 |

United States |

Thermodynamic Stability of 1-Isopropylpiperidine-2-carboxylic Acid

This guide provides an in-depth technical analysis of the thermodynamic and conformational stability of 1-Isopropylpiperidine-2-carboxylic acid (also known as N-isopropylpipecolic acid; CAS 1141826-51-8).

This molecule represents a sterically congested homolog of the pipecolic acid scaffold, serving as a critical building block in the synthesis of amide-type local anesthetics (analogs of Mepivacaine and Bupivacaine).

A Technical Guide for Chemical Development

Executive Summary

1-Isopropylpiperidine-2-carboxylic acid is a zwitterionic, cyclic

Structural & Conformational Thermodynamics

The stability of this molecule cannot be understood through bond energies alone; it is governed by the conformational free energy (

The Steric Dilemma: A-Strain and 1,2-Interactions

The piperidine ring exists predominantly in a chair conformation. The nitrogen atom undergoes rapid pyramidal inversion, but the bulky isopropyl group strongly biases the equilibrium.

-

N-Substituent Preference: The isopropyl group (

-value -

C2-Substituent Preference: The carboxylic acid group also prefers the equatorial position in isolation.

The Conflict: In the cis-isomer (if formed kinetically) or the trans-isomer, placing both groups equatorially creates a gauche interaction (dihedral angle

-

Expert Insight: Unlike the N-methyl analog, the N-isopropyl group's methyl branches create a "steric wall." This severely destabilizes the diequatorial conformation due to A-strain (repulsion between the N-substituent and the adjacent equatorial substituent).

-

Thermodynamic Consequence: The molecule may adopt a distorted chair or favor an axial carboxyl group to relieve this 1,2-strain, despite the penalty of placing the COOH axially.

Conformational Equilibrium Diagram

The following diagram illustrates the competing thermodynamic states. The "Steric Clash" in the diequatorial form is the primary driver of instability.

Figure 1: Conformational equilibrium. The bulky N-isopropyl group likely forces the carboxyl group into an axial position or distorts the ring to minimize 1,2-steric repulsion.

Chemical Stability & Degradation Pathways

While the piperidine ring is chemically robust, the functional groups introduce specific vulnerabilities.

Thermal Decarboxylation

The primary thermodynamic instability risk for

-

Mechanism: Thermal decarboxylation proceeds via a cyclic transition state or an ylide intermediate.

-

Risk Factor: High. The N-isopropyl group increases the electron density on the nitrogen (inductive effect), potentially stabilizing the positive charge in the transition state (ammonium ylide).

-

Threshold: Significant degradation is expected at temperatures >140°C . In the presence of high-boiling solvents or during melt processing, CO

loss yields 1-isopropylpiperidine .

Oxidation (N-Oxide Formation)

The tertiary amine is susceptible to oxidation by peroxides or singlet oxygen.

-

Steric Protection: The bulky isopropyl group provides a "steric shield" to the nitrogen lone pair, making N-oxidation kinetically slower compared to N-methyl analogs (Mepivacaine precursor).

-

Degradant: 1-Isopropylpiperidine-2-carboxylic acid N-oxide.

Racemization

The C2 chiral center is susceptible to racemization under basic conditions or high heat via an enolate-like intermediate.

-

Thermodynamic Drive: If the synthesized product is a pure enantiomer (e.g., S-isomer), thermodynamic equilibrium will drive it toward the racemate (50:50 R/S) over time, especially if the trans-isomer is thermodynamically more stable than the cis.

Experimental Characterization Protocols

To validate the thermodynamic stability of this specific building block, the following self-validating protocols are recommended. These align with ICH Q1A (R2) guidelines.

Physicochemical Profiling Table

| Parameter | Estimated Range / Behavior | Method of Determination |

| pKa (Acid) | 2.0 – 2.4 | Potentiometric Titration |

| pKa (Base) | 10.2 – 10.8 (Higher than pipecolic acid due to N-alkyl) | Potentiometric Titration |

| LogP | 0.8 – 1.2 (Zwitterionic nature reduces apparent lipophilicity) | Shake Flask (Octanol/Water) or HPLC |

| Melting Point | >160°C (with decomp.)[1] | DSC (Differential Scanning Calorimetry) |

| Solubility | High in H | Visual / Gravimetric |

Protocol: Thermal Stress Testing (DSC/TGA)

This protocol differentiates between melting (phase change) and degradation (chemical change).

-

Instrument: TGA/DSC synchronous analyzer.

-

Sample: 5–10 mg of dry 1-isopropylpiperidine-2-carboxylic acid.

-

Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation during heating.

-

Ramp: 10°C/min from 30°C to 300°C.

-

Analysis:

-

Endotherm: Represents melting (

). -

Weight Loss (TGA): If weight loss coincides with the melting endotherm, decarboxylation is occurring. If weight loss is >5% before melting, the sample contains solvates or moisture.

-

Protocol: Forced Degradation Workflow

Use this workflow to establish the "Stability Indicating Method" (SIM).

Figure 2: Forced degradation workflow to validate chemical stability limits.

Application Context & Synthesis Logic

Role in Drug Design

This molecule is the direct precursor to N-isopropyl analogs of local anesthetics .

-

Mepivacaine: N-Methyl[2]

-

Ropivacaine: N-Propyl

-

Bupivacaine: N-Butyl

-

Target Molecule: The N-Isopropyl analog is often explored to modulate lipophilicity (LogP) and duration of action. The branching increases the steric bulk near the amide bond (in the final drug), potentially increasing resistance to amidase hydrolysis in the liver, thereby extending the half-life .

Synthesis & Handling

Due to the thermodynamic instability (decarboxylation) at high temperatures:

-

Reaction Control: Amidation reactions (coupling with 2,6-xylidine) should be performed using activation agents (e.g., HATU, SOCl

) at moderate temperatures (<60°C) rather than thermal dehydration. -

Storage: Store at 2–8°C under desiccant. The zwitterionic form is hygroscopic; moisture absorption accelerates degradation.

References

-

Suveges, N. S., et al. (2017).[3] "Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy." European Journal of Organic Chemistry.[3] Link

- Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Yuan, Y., et al. (2017). "Heat-induced formation of mepiquat by decarboxylation of pipecolic acid and its betaine derivative." Food Chemistry. Link

-

Ambeed. (2024). "Product Safety & Data Sheet: 1-Isopropylpiperidine-2-carboxylic acid (CAS 1141826-51-8)." Link

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." Link

Sources

Biological Activity & Application of 1-Isopropylpiperidine-2-carboxylic Acid in Peptide Engineering

This technical guide details the structural, synthetic, and biological utility of 1-Isopropylpiperidine-2-carboxylic acid (N-isopropylpipecolic acid) in peptide engineering and drug discovery.

Executive Summary

1-Isopropylpiperidine-2-carboxylic acid (N-isopropylpipecolic acid) is a highly specialized non-proteinogenic amino acid used primarily as a conformational constraint and a pharmacophoric scaffold . Unlike canonical amino acids, its secondary amine structure—combined with the bulky N-isopropyl group—forces the preceding peptide bond into a predominant cis-conformation .

In drug development, this residue is best known as the core scaffold for Synthetic Ligands for FKBP (SLFs) . It mimics the twisted amide functionality found in the immunosuppressant FK506 (Tacrolimus), enabling high-affinity binding to FK506-Binding Proteins (FKBPs). Beyond immunomodulation, it is utilized to engineer proteolytic stability into peptidomimetics and to stabilize Type VI

Structural Basis: The "Cis-Lock" Mechanism

The biological activity of N-isopropylpipecolic acid is derived almost entirely from its steric properties. Pipecolic acid is a higher homolog of proline. When the ring nitrogen is alkylated with an isopropyl group, the steric bulk creates a severe clash with the C

Conformational Equilibrium

In standard peptides, the trans isomer of the amide bond is favored (typically >99%). Proline shifts this equilibrium slightly (approx. 20-30% cis). However, N-isopropylpipecolic acid shifts the equilibrium almost exclusively to the cis form (>80-90%) .

This "Cis-Lock" is critical for:

-

Pre-organizing Ligands: Reducing the entropic penalty of binding to receptors that require a turn conformation (e.g., FKBP12).

-

Nucleating Turns: Inducing Type VI

-turns, which are essential for specific protein-protein interaction (PPI) inhibitors.

Figure 1: The steric impact of the N-isopropyl group forces the peptide backbone into the cis-conformation, unlocking specific biological activities.

Primary Biological Application: FKBP Inhibition[1][2]

The most authoritative application of 1-Isopropylpiperidine-2-carboxylic acid is in the design of ligands for FKBP12 (FK506-Binding Protein 12).

Mechanism of Action

FKBP12 is a peptidyl-prolyl isomerase (PPIase). Its active site is a hydrophobic pocket designed to bind a proline-like residue in a twisted amide conformation.

-

Natural Ligand: FK506 contains a pipecolate ring that binds deep within this pocket.

-

Synthetic Mimicry: The N-isopropylpipecolic acid moiety perfectly mimics this interaction. The pipecolate ring fills the hydrophobic pocket (Trp59, Phe46, Val55), while the N-isopropyl group occupies a small sub-pocket, effectively anchoring the molecule.

Therapeutic Relevance

Compounds utilizing this core (e.g., SLF - Synthetic Ligand for FKBP ) are used to:

-

Recruit FKBP12: For "Chemical Inducers of Dimerization" (CID) systems.

-

Neuroprotection: Non-immunosuppressive FKBP ligands (which bind FKBP but do not recruit Calcineurin) show potential in regenerating nerve tissue.

-

Destabilizing Domains: Ligands like Shield-1 stabilize specific fusion proteins; without the ligand, the protein degrades. The pipecolic core is the binding anchor.[1]

Chemical Synthesis & Incorporation Protocol

Incorporating N-isopropylpipecolic acid into peptides is challenging due to the steric hindrance of the secondary amine. Standard coupling protocols often fail.

Recommended Solid-Phase Peptide Synthesis (SPPS) Protocol

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Avoid HBTU/TBTU.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).

-

Resin: Chlorotrityl chloride resin (for C-terminal loading) or Rink Amide (for internal).

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DCM for 30 min.

-

Coupling (The Critical Step):

-

Dissolve Fmoc-N-isopropyl-pipecolic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Add DIEA (6 eq) immediately before adding to the resin.

-

Reaction Time: Allow to react for 4–6 hours (double coupling is recommended). Standard 1-hour couplings are insufficient.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Deprotection: 20% Piperidine in DMF (standard). Note: The bulky N-isopropyl group does not interfere with Fmoc removal, but it hinders the next amino acid coupling.

-

Subsequent Coupling: The amino acid following N-iPr-Pip is difficult to attach. Use highly reactive symmetrical anhydrides or HATU at elevated temperatures (50°C) if the sequence permits.

Figure 2: Optimized SPPS workflow for sterically hindered N-alkyl amino acids.

Experimental Validation: FKBP12 Binding Assay

To verify the biological activity of a peptide containing this residue, a Fluorescence Polarization (FP) assay is the industry standard.

Objective: Measure the displacement of a fluorescent tracer (fluorescein-labeled FK506 or SLF) by the test peptide.

Protocol:

-

Buffer Preparation: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% Tween-20.

-

Protein: Recombinant human FKBP12 (final conc. ~10 nM).

-

Tracer: Fluorescein-SLF (final conc. ~2 nM).

-

Assay:

-

Mix FKBP12 and Tracer in a black 384-well plate.

-

Incubate for 30 min at Room Temperature (Polarization value should be high, ~200-300 mP).

-

Add serial dilutions of the N-iPr-Pip containing peptide .

-

Incubate for 60 min.

-

-

Readout: Measure Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).

-

Analysis: A decrease in mP indicates the peptide has successfully competed for the binding pocket. Calculate IC50.

Data Interpretation:

| Compound | IC50 (FKBP12) | Interpretation |

|---|---|---|

| SLF (Control) | ~20 nM | High affinity reference. |

| Peptide (Proline) | >10,000 nM | Low affinity (Trans-isomer dominant). |

| Peptide (N-iPr-Pip) | 50 - 200 nM | High affinity (Cis-isomer mimicry). |

Future Outlook & Therapeutic Potential

The 1-isopropylpiperidine-2-carboxylic acid scaffold is evolving beyond simple FKBP inhibition. Current research focuses on:

-

Peptoid-Peptide Hybrids: Using N-alkylated pipecolic acids to create "stapled" peptides without covalent crosslinks, relying purely on steric locking to maintain helicity or turn structures.

-

Antimicrobial Peptides (AMPs): Introduction of this hydrophobic, bulky residue into AMPs has been shown to increase membrane penetration and resistance to serum proteases, extending the half-life of peptide therapeutics.

References

-

Holt, D. A., et al. "Structure-activity studies of synthetic FKBP ligands as peptidyl-prolyl isomerase inhibitors."[2] Journal of the American Chemical Society, 115.22 (1993): 9925-9938.[2] Link

-

Gopalakrishnan, R., et al. "Rapid, structure-based exploration of pipecolic acid amides as novel selective antagonists of the FK506-binding protein 51."[1] Journal of Medicinal Chemistry, 59.6 (2016): 2410-2422. Link

-

Clackson, T., et al. "Redesigning an FKBP-ligand interface to generate a chemically switched protein." Proceedings of the National Academy of Sciences, 95.18 (1998): 10437-10442. Link

-

Bechtold, M., et al. "Conformational analysis of peptides embodying 2,3-methanopipecolic acids." Organic & Biomolecular Chemistry, 10 (2012). Link

-

Amara, J. F., et al. "A versatile synthetic dimerizer for the regulation of protein-protein interactions." Proceedings of the National Academy of Sciences, 94.20 (1997): 10618-10623. Link

Sources

A Technical Guide to Determining the Solubility of 1-Isopropylpiperidine-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of 1-Isopropylpiperidine-2-carboxylic acid in various organic solvents. Given the novelty of this specific compound, this document focuses on establishing a robust experimental methodology and a predictive theoretical framework rather than presenting pre-existing data. By following the principles and protocols outlined herein, researchers can generate high-quality, reliable solubility data essential for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: The Significance of Solubility in Drug Development

1-Isopropylpiperidine-2-carboxylic acid, a substituted derivative of the naturally occurring amino acid pipecolic acid[1], presents a unique combination of a lipophilic isopropyl group, a basic piperidine ring, and an acidic carboxylic acid moiety. This trifunctional nature suggests a complex solubility profile that will be highly dependent on the surrounding solvent environment. Understanding this solubility is paramount, as it directly impacts reaction kinetics, purification strategies, and, in the pharmaceutical context, critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as bioavailability.[2][3] Low solubility can lead to unpredictable results in in vitro assays and poor in vivo efficacy.[2][3]

This guide will equip the reader with:

-

A detailed, field-proven protocol for the experimental determination of solubility using the shake-flask method.

-

A theoretical framework for predicting the solubility of 1-Isopropylpiperidine-2-carboxylic acid in different classes of organic solvents.

-

Visual aids to clarify experimental workflows and conceptual relationships.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 1-Isopropylpiperidine-2-carboxylic acid will be governed by the interplay of its structural features with the properties of the organic solvent.

2.1. Structural Analysis of 1-Isopropylpiperidine-2-carboxylic Acid

-

Piperidine Ring: A saturated heterocycle, the piperidine ring itself is relatively nonpolar.[4] However, the nitrogen atom can act as a hydrogen bond acceptor. Piperidine is known to be soluble in a wide range of organic solvents.[5][6]

-

Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will favor interactions with polar solvents. The presence of a carboxylic acid strongly suggests that the compound will be soluble in basic solutions.[7][8]

-

Isopropyl Group (-CH(CH₃)₂): This is a nonpolar, lipophilic group that will contribute to solubility in nonpolar organic solvents.

The presence of both a basic nitrogen and an acidic carboxylic acid makes 1-Isopropylpiperidine-2-carboxylic acid an amphoteric compound.[8] Its net charge, and therefore its solubility in polar protic solvents, will be highly dependent on the pH.

2.2. The Role of the Solvent

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and will likely be good solvents for 1-Isopropylpiperidine-2-carboxylic acid due to the carboxylic acid group. The solubility in alcohols is expected to follow the trend of methanol > ethanol > isopropanol, as the increasing nonpolar character of the longer alkyl chains in the alcohols decreases their ability to solvate the polar carboxylic acid.[9]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have dipole moments but do not have acidic protons. They are expected to be effective solvents, particularly those with Lewis basicity which can interact favorably with the carboxylic acid.[10]

-

Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be limited due to the polar carboxylic acid group.[5][11] However, the isopropyl group and the piperidine backbone may afford some degree of solubility.

The interplay of these factors is illustrated in the diagram below.

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining equilibrium solubility.[12] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

3.1. Essential Equipment and Reagents

-

1-Isopropylpiperidine-2-carboxylic acid (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Analytical balance

-

Syringe filters (chemically compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer.[2]

-

Volumetric flasks and pipettes

3.2. Step-by-Step Experimental Protocol

-

Preparation of the Sample: Add an excess amount of 1-Isopropylpiperidine-2-carboxylic acid to a vial. A key principle is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[13]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[13] It is advisable to determine the time to equilibrium by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[12]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove all solid particles.[13] This step is critical to avoid overestimation of the solubility.

-

Quantification:

-

HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration of 1-Isopropylpiperidine-2-carboxylic acid.

-

UV-Vis Method: If the compound has a suitable chromophore, the concentration can be determined by measuring the absorbance of the diluted filtrate and using a calibration curve.

-

The experimental workflow is visualized in the following diagram:

Caption: Shake-flask method workflow.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| Isopropanol | 25 | Experimental Value | Calculated Value | |

| Polar Aprotic | DMSO | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value | |

| Nonpolar | Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

While specific solubility data for 1-Isopropylpiperidine-2-carboxylic acid is not yet publicly available, this guide provides the necessary tools for any researcher to generate this critical information. By combining the robust shake-flask experimental protocol with a sound understanding of the underlying chemical principles, a comprehensive solubility profile can be established. This data will be invaluable for the rational design of synthetic routes, purification schemes, and formulation strategies for this promising compound.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Quora. (2017, April 27). How to perform the shake flask method to determine solubility. [Link]

-

Solubility of Things. Piperidine. [Link]

-

UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

ResearchGate. (2026, February 6). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

-

Wikipedia. Piperidine. [Link]

-

OSTI.GOV. (1992, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article). [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of Things. Pipecolic acid. [Link]

-

Wikipedia. Pipecolic acid. [Link]

-

ResearchGate. (2026, February 11). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures | Request PDF. [Link]

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. enamine.net [enamine.net]

- 3. protocols.io [protocols.io]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. who.int [who.int]

- 13. quora.com [quora.com]

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

An in-depth guide to the scalable synthesis of 1-Isopropylpiperidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and critical considerations for process scale-up.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active alkaloids.[1] Its derivatives are crucial building blocks for drugs across various therapeutic areas. 1-Isopropylpiperidine-2-carboxylic acid, a non-proteinogenic cyclic amino acid, serves as a valuable intermediate for synthesizing complex molecules where the N-isopropyl group and the carboxylic acid moiety provide key handles for further chemical modification. The development of robust, cost-effective, and scalable synthetic protocols for this compound is therefore of significant interest to the pharmaceutical industry, enabling the efficient production of advanced drug candidates. This guide details scalable synthetic pathways, focusing on practical application and the chemical principles underpinning the chosen methodologies.

Comparative Analysis of Scalable Synthetic Strategies

The synthesis of 1-Isopropylpiperidine-2-carboxylic acid can be approached through several strategic pathways. For industrial-scale production, the ideal route must prioritize safety, cost-efficiency, atom economy, and simplicity of execution. The most logical approach involves a two-step linear synthesis starting from a readily available precursor.

Strategy 1: Catalytic Hydrogenation followed by N-Alkylation (Recommended)

This strategy is the most established and scalable approach. It bifurcates into two key transformations:

-

Formation of the Piperidine Core: The synthesis begins with the reduction of a pyridine-based precursor. The catalytic hydrogenation of 2-pyridinecarboxylic acid (picolinic acid) to piperidine-2-carboxylic acid (pipecolic acid) is a well-documented and industrially viable method.[2] While various catalysts like Raney Nickel or platinum oxides can be used, palladium on carbon (Pd/C) is often preferred for its high activity, selectivity, and favorable operating conditions (lower pressure and temperature), which enhance safety and reduce infrastructure costs.[2]

-

Introduction of the N-Isopropyl Group: Following the formation of the piperidine ring, the secondary amine is alkylated. Two primary methods are considered for this step:

-

Direct Alkylation: This involves reacting piperidine-2-carboxylic acid with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.[3] While straightforward, this method can be prone to over-alkylation and may require harsher conditions, posing challenges for selectivity and work-up at scale.

-

Reductive Amination: A cleaner and more controlled alternative is the reaction of piperidine-2-carboxylic acid with acetone in the presence of a reducing agent. This can be achieved either through catalytic hydrogenation or by using a chemical reductant like sodium triacetoxyborohydride (NaBH(OAc)₃). Reductive amination is highly selective, proceeds under mild conditions, and typically results in high yields with simple purification, making it exceptionally well-suited for scalable synthesis.

-

Strategy 2: Alternative Cyclization Approaches

Alternative strategies could involve constructing the piperidine ring from a linear precursor that already contains the N-isopropyl group. Methods like intramolecular Mannich reactions or other cyclization cascades can be employed to build the heterocyclic core. However, these routes often require more complex starting materials and multiple steps to synthesize the linear precursor, making them less economically viable for the large-scale production of this specific target compared to the hydrogenation of an inexpensive, commercially available pyridine derivative.

Based on this analysis, the recommended and most detailed protocol focuses on the catalytic hydrogenation of 2-pyridinecarboxylic acid, followed by N-isopropylation via reductive amination.

Protocol 1: Scalable Two-Step Synthesis of 1-Isopropylpiperidine-2-carboxylic acid

This section provides a detailed, step-by-step protocol for the synthesis, broken down into its two core stages.

Part A: Catalytic Hydrogenation of 2-Pyridinecarboxylic Acid

This protocol describes the reduction of the pyridine ring to form piperidine-2-carboxylic acid. The use of a palladium-on-carbon catalyst under moderate hydrogen pressure is a key feature for scalability and safety.[2]

Reaction Scheme: 2-Pyridinecarboxylic Acid → Piperidine-2-carboxylic Acid

Caption: Catalytic hydrogenation of the pyridine ring.

Materials and Equipment

| Reagent/Material | Quantity (Example Scale) | Purpose |

| 2-Pyridinecarboxylic Acid | 100 g (0.81 mol) | Starting Material |

| 10% Palladium on Carbon (Pd/C) | 5.0 g | Catalyst |

| Deionized Water or Methanol | 1.0 L | Solvent |

| Hydrogen Gas (H₂) | As required | Reducing Agent |

| High-Pressure Hydrogenation Reactor | Appropriate size | Reaction Vessel |

| Filtration Apparatus (e.g., Büchner) | --- | Catalyst Removal |

| Rotary Evaporator | --- | Solvent Removal |

Experimental Protocol

-

Reactor Charging: In a suitable high-pressure hydrogenation reactor, charge 2-pyridinecarboxylic acid (100 g) and the solvent (1.0 L of deionized water or methanol). Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen followed by hydrogen to remove all air. Pressurize the reactor with hydrogen gas to 4-5 MPa.

-

Reaction Execution: Heat the reactor to 90-100°C while stirring vigorously to ensure efficient mixing and mass transfer of hydrogen. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® or a suitable filter medium to completely remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting white solid is piperidine-2-carboxylic acid. The product can be used directly in the next step or further purified by recrystallization if required.

Part B: N-isopropylation via Reductive Amination

This protocol details the selective addition of the isopropyl group to the nitrogen of piperidine-2-carboxylic acid using acetone and a chemical reducing agent.

Reaction Scheme: Piperidine-2-carboxylic Acid + Acetone → 1-Isopropylpiperidine-2-carboxylic Acid

Caption: N-isopropylation via reductive amination.

Materials and Equipment

| Reagent/Material | Quantity (Example Scale) | Purpose |

| Piperidine-2-carboxylic Acid | 100 g (0.77 mol) | Starting Material |

| Acetone | 67 g (1.16 mol, 1.5 eq) | Isopropyl Source |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 245 g (1.16 mol, 1.5 eq) | Reducing Agent |

| Dichloroethane (DCE) or Dichloromethane (DCM) | 1.5 L | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | As required | Quenching/Work-up |

| 1M Hydrochloric Acid (HCl) | As required | pH Adjustment |

| Extraction Solvent (e.g., Ethyl Acetate) | As required | Product Extraction |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | --- | Drying Agent |

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperidine-2-carboxylic acid (100 g) and the solvent (1.5 L of DCE). Stir to form a suspension.

-

Reagent Addition: Add acetone (67 g, 1.5 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (245 g, 1.5 equivalents) portion-wise over 30-60 minutes. The addition may be exothermic; maintain the temperature below 30°C using an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Work-up and Extraction: Adjust the pH of the aqueous layer to ~2-3 with 1M HCl. Extract the product into an organic solvent like ethyl acetate (3 x 500 mL). Note: The product is an amino acid and may have significant water solubility. Adjusting pH is critical for efficient extraction.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-Isopropylpiperidine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexanes) to yield a white crystalline solid.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory protocol to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

-

Stereochemical Integrity: The protocols described produce a racemic mixture of 1-Isopropylpiperidine-2-carboxylic acid. If a specific enantiomer is required, a resolution step must be incorporated. This can be done by forming diastereomeric salts of the intermediate piperidine-2-carboxylic acid with a chiral resolving agent, a common industrial practice for separating enantiomers.[4]

-

Catalyst Handling and Recovery: On a large scale, the pyrophoric nature of Pd/C requires specialized handling procedures under inert atmospheres. Efficient recovery and potential recycling of the precious metal catalyst are crucial for cost management.

-

Solvent Choice and Recovery: The choice of solvents should consider not only reaction performance but also environmental impact, safety (flashpoints), and the energy costs associated with removal and recovery. For the hydrogenation step, water is an excellent green solvent if the starting material is soluble.

-

Thermal Safety: Hydrogenation reactions are highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to design an adequate cooling system and prevent thermal runaway, especially at a large scale.

-

Work-up and Isolation: At scale, extraction can be resource-intensive. Optimizing the work-up to favor direct crystallization of the product from the reaction mixture by adjusting pH or adding an anti-solvent can significantly simplify the process and reduce solvent waste.

Summary Workflow

The following diagram outlines the logical flow from starting materials to the final purified product, encompassing the key stages of the scalable synthesis.

Caption: Overall workflow for the two-step synthesis.

References

- Gyan Sanchay. Microbial Production of 7 Types of Amino Acids.

- Praliyev, K. D., et al. (2026). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. MOLECULES.

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

- Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.

- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.

- EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative. Google Patents.

- Logvinenko, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

- Chen, I. H., et al. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]

Application Note: Peptide Coupling Conditions for Sterically Hindered N-Isopropyl Amino Acids

Executive Summary

The coupling of

This guide details the mechanistic barriers of

Mechanistic Analysis: The Steric Barrier

The failure of standard coupling conditions for

-

Nucleophilic Dormancy: The secondary amine is shielded by the bulky isopropyl group, preventing the attack on the activated carboxylate.

-

Activated Ester Stability: Standard reagents (HATU/HBTU) form OBt/OAt esters. While usually reactive, these esters are often too bulky to penetrate the steric shield of an

-iPr amine.

Visualization: The Steric Clash & Pathway Selection

The following diagram illustrates the kinetic bottleneck and the decision logic for reagent selection.

Figure 1: Mechanistic pathway comparison. Standard OBt esters (Red path) create a secondary steric barrier. Acyl halides or Phosphonium intermediates (Green path) minimize steric bulk, allowing the hindered

Critical Parameters & Reagent Selection

Reagent Hierarchy

For

| Reagent Class | Specific Reagent | Mechanism of Action | Recommendation for |

| Uronium (Standard) | HATU / HBTU | Forms OAt/OBt ester.[2] | Avoid. Steric bulk of the leaving group often prevents reaction. |

| Uronium (Modern) | COMU | Forms Oxyma ester (smaller, more reactive). | Recommended for automated/microwave synthesis. |

| Phosphonium | PyBroP | Forms acyloxyphosphonium (Acid Bromide equivalent). | High Priority. The "Gold Standard" for |

| Acid Halide | Triphosgene / BTC | Generates Acid Chloride in situ. | The "Nuclear Option." Use when PyBroP fails. |

Base & Solvent Effects[4][5]

-

Base: Use DIEA (Diisopropylethylamine) for PyBroP.[3] However, for Acid Chlorides or highly activated esters prone to racemization, 2,4,6-Collidine (TMP) is superior due to its non-nucleophilic nature and lower basicity (

~7.4 vs 10.5). -

Solvent: While DMF is standard, DCM (Dichloromethane) or 1:1 DCM/DMF is often superior for PyBroP couplings because DCM solvates the hydrophobic

-alkyl chains better, improving accessibility.

Experimental Protocols

Protocol A: The "Gold Standard" (PyBroP)

Best for: Manual synthesis or difficult sequences where racemization is a concern.

Rationale: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) reacts to form an acyloxyphosphonium intermediate. Unlike BOP/PyBOP, it does not generate a bulky OBt ester, allowing the hindered amine to attack the activated carbonyl.

Materials:

-

Fmoc-AA-OH (4.0 equiv)

-

PyBroP (4.0 equiv)

-

DIEA (8.0 equiv)

-

Solvent: Anhydrous DCM (preferred) or DMF.

Step-by-Step Procedure:

-

Resin Prep: Swell resin in DCM for 20 mins. Drain.

-

Dissolution: Dissolve Fmoc-AA-OH and PyBroP in the minimum amount of DCM necessary.

-

Activation: Add the solution to the resin before adding the base.

-

Initiation: Add DIEA dropwise to the resin slurry.

-

Note: Adding base last prevents premature hydrolysis of the active species.

-

-

Reaction: Agitate at Room Temperature (RT) for 2 to 4 hours .

-

Double Coupling: Drain, wash with DCM (3x), and repeat steps 2-5 .

-

Monitoring: Perform Chloranil Test (See Section 5).

Protocol B: Automated Microwave Synthesis (COMU)

Best for: High-throughput SPPS and reducing cycle time.

Rationale: COMU utilizes the Oxyma Pure leaving group, which is less sterically demanding than HOAt (HATU) and safer (non-explosive).[1][2][4] Microwave energy provides the thermal activation energy to overcome the steric barrier.

Materials:

Step-by-Step Procedure:

-

Pre-Activation: Mix Fmoc-AA-OH and COMU in DMF. Add DIEA immediately before delivery to the reaction vessel.

-

Coupling Parameters:

-

Temperature:

C (Standard) or -

Time: 10 minutes (ramp to temp) + 5 minutes hold.

-

-

Optimization: For

-iPr specifically, a "Double Couple" routine is mandatory.-

Cycle 1:

C for 15 mins. -

Cycle 2:

C for 15 mins (fresh reagents).

-

Protocol C: The "Nuclear Option" (In-Situ Acid Chloride)

Best for: Extremely hindered couplings (e.g.,

Rationale: Acid chlorides are the smallest and most reactive electrophiles available. By generating them in situ using Triphosgene (BTC), we bypass all steric bulk of leaving groups.

Materials:

-

Fmoc-AA-OH (5.0 equiv)

-

BTC (Bis(trichloromethyl)carbonate) (1.65 equiv)

-

2,4,6-Collidine (10-12 equiv)

-

Solvent: Anhydrous THF or DCM (Strictly anhydrous).

Step-by-Step Procedure:

-

Activation: In a glass vial (vented), dissolve Fmoc-AA-OH and BTC in anhydrous THF.

-

Base Addition: Add Collidine slowly. A white precipitate (Collidine-HCl) may form.

-

Transfer: Immediately transfer the suspension to the resin containing the

-iPr amine. -

Reaction: Agitate for 1 hour at RT.

-

Wash: Wash extensively with DCM to remove residual acid chloride and collidine salts.

Quality Control: The Chloranil Test

CRITICAL WARNING: The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple via a primary amine. It will yield a FALSE NEGATIVE (remain yellow) for

You must use the Chloranil Test or Isatin Test for secondary amines.[5][9]

Chloranil Protocol:

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% p-Chloranil in DMF.

-

Method:

-

Interpretation:

-

Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).[9]

-

Colorless/Amber Beads: Negative (Coupling Complete).

-

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| No Reaction (Chloranil Blue) | Steric shielding of amine. | Switch from HATU to PyBroP (Protocol A). Use DCM as solvent. |

| Slow Reaction (Chloranil Faint) | Insufficient activation energy. | Apply Microwave energy ( |

| Racemization Detected (LCMS) | High temperature or strong base. | Switch to Protocol C (Acid Chloride) using Collidine (weaker base) at RT. |

| Diketopiperazine (DKP) Formation | Slow coupling of 3rd AA. | Use Trityl linkers or extremely bulky protecting groups (e.g., 2-Cl-Trt resin) to prevent cyclization. |

Decision Tree for Optimization

Figure 2: Optimization workflow. Systematic escalation of reaction conditions from Phosphonium (PyBroP) to Thermal (MW) to Acid Chloride (BTC).

References

-

Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application.[11] The Journal of Organic Chemistry, 59(9), 2437–2446.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science, 11, 85-102.

-

Merck Millipore. Novabiochem® Peptide Synthesis Protocols: Chloranil Test.

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 1. bachem.com [bachem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2024.sci-hub.cat [2024.sci-hub.cat]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Technical Application Note: Synthesis of N-Isopropyl-Pipecoloxylidide Analogs

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the synthesis of N-Isopropyl-2',6'-pipecoloxylidide (also known as the N-isopropyl analog of Mepivacaine/Ropivacaine) using 1-Isopropylpiperidine-2-carboxylic acid as the key starting material.[1]

Introduction & Scientific Context

The class of local anesthetics known as pipecoloxylidides (including Mepivacaine, Bupivacaine, and Ropivacaine) relies on a specific pharmacophore: a lipophilic aromatic ring linked via an amide bond to a piperidine ring.[2] The nature of the N-alkyl substituent on the piperidine ring is a critical determinant of the drug's lipophilicity (logP) , potency , and cardiotoxicity profile .

While Mepivacaine (methyl) and Bupivacaine (butyl) are standard clinical agents, the 1-isopropyl derivative (N-isopropyl-2',6'-pipecoloxylidide) represents a crucial Structure-Activity Relationship (SAR) probe.[1] The isopropyl group introduces significant steric bulk adjacent to the basic nitrogen center without the flexible chain length of a butyl group. This modification is frequently synthesized to:

-

Evaluate Steric Shielding: Assess metabolic stability against N-dealkylation by liver cytochromes.

-

Study Receptor Kinetics: Determine how branching affects binding affinity to the voltage-gated sodium channel (

). -

Impurity Profiling: This compound is a known process impurity (Ropivacaine Impurity E) in the synthesis of Ropivacaine, making its independent synthesis vital for analytical standard qualification.

Retrosynthetic Analysis & Strategy

The synthesis utilizes 1-Isopropylpiperidine-2-carboxylic acid as the convergent starting material.[1] Unlike the industrial route for Mepivacaine (which often alkylates the piperidine after amide formation), this protocol assumes the N-alkyl group is already in place.

Challenge: The reaction involves coupling a secondary carboxylic acid with 2,6-xylidine (2,6-dimethylaniline). The two ortho-methyl groups on the aniline create significant steric hindrance, rendering the amine a poor nucleophile.

Solution: Standard peptide coupling reagents (e.g., EDC, DCC) often fail to drive this reaction to completion.[1] We utilize Acid Chloride Activation via Thionyl Chloride (

Reaction Scheme (Graphviz)

Materials & Critical Quality Attributes (CQA)

| Reagent | CAS Registry | Function | Critical Attribute |

| 1-Isopropylpiperidine-2-carboxylic acid | 280771-97-3 | Starting Material | Enantiomeric purity (>99% ee) if stereospecific synthesis is required.[1] |

| Thionyl Chloride ( | 7719-09-7 | Activating Agent | Freshly distilled or high-purity grade.[1] Degraded reagent yields impurities. |

| 2,6-Xylidine | 87-62-7 | Nucleophile | Must be free of oxidation products (dark color indicates oxidation).[1] |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous .[1] Moisture hydrolyzes the acid chloride back to the acid. |

| Triethylamine ( | 121-44-8 | Base | Scavenger for HCl generated during coupling. |

Experimental Protocol

Phase 1: Acid Chloride Activation

Rationale: Convert the stable carboxylic acid into a reactive acyl chloride.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with

or connected to -

Dissolution: Charge 1-Isopropylpiperidine-2-carboxylic acid (10.0 mmol, 1.71 g) into the flask. Add anhydrous Toluene (20 mL).

-

Note: Toluene is preferred over DCM for this step as it allows for higher reflux temperatures to ensure complete conversion.

-

-

Activation: Add Thionyl Chloride (15.0 mmol, 1.1 mL) dropwise.

-

Caution: Evolution of

and

-

-

Reflux: Heat the mixture to reflux (

) for 2 hours. -

Evaporation: Cool the solution and concentrate in vacuo (rotary evaporator) to remove excess

and solvent.-

Checkpoint: The residue (Acid Chloride hydrochloride salt) is moisture-sensitive. Proceed immediately to Phase 2.

-

Phase 2: Amide Coupling (Schotten-Baumann Conditions)

Rationale: Nucleophilic attack of 2,6-xylidine on the acyl chloride.[1]

-

Preparation: Redissolve the acid chloride residue in anhydrous Dichloromethane (DCM, 20 mL). Cool to

in an ice bath. -

Amine Addition: In a separate vessel, mix 2,6-xylidine (10.0 mmol, 1.21 g) and Triethylamine (22.0 mmol, 3.1 mL) in DCM (10 mL).

-

Coupling: Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[5][6][7]

Phase 3: Workup & Purification

Rationale: The product is a base (tertiary amine). We utilize pH-dependent solubility to purify it.

-

Quench: Add water (30 mL) to the reaction mixture.

-

Acid Extraction (Removal of non-basic impurities):

-

Adjust aqueous layer pH to ~2.0 using 1M HCl.

-

Extract with DCM. Discard the organic layer (contains neutral impurities and unreacted xylidine if any).

-

Key Concept: The target anesthetic is now protonated (

) and resides in the aqueous layer.

-

-

Base Release (Precipitation):

-

Basify the aqueous layer to pH >10 using 4M NaOH. The solution will turn cloudy as the free base precipitates.

-

Extract the free base into fresh DCM (3 x 20 mL).

-

-

Drying: Dry combined organics over

, filter, and concentrate. -

Crystallization (Optional): Dissolve the residue in hot isopropanol and add concentrated HCl (1 eq) to crystallize the hydrochloride salt.

Purification Workflow (Graphviz)

Analytical Validation

To ensure the protocol yielded the correct N-isopropyl analog (and not a rearranged byproduct), verify against these parameters:

-

1H NMR (CDCl3): Look for the characteristic isopropyl methine proton (septet,

ppm) and the doublet for the isopropyl methyls ( -

HPLC Purity: >98% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile gradient.

-

Note: This compound is less polar than Mepivacaine but more polar than Bupivacaine.

-

References

-

Structure-Activity Relationships of Pipecoloxylidides

-

Identification of Impurities

-

"Ropivacaine EP Impurity E (N-Isopropyl Analog)."[6] Allmpus Laboratories Reference Standards.

-

-

Synthesis of Pipecolic Acid Derivatives

-

General Protocol for Amide Local Anesthetics

Sources

- 1. CN103073483B - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]

- 2. Local Anesthetics | Basicmedical Key [basicmedicalkey.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. allmpus.com [allmpus.com]

- 7. rsc.org [rsc.org]

- 8. Structure-affinity relationships and stereospecificity of several homologous series of local anesthetics for the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. EP0151110B1 - L-n-n-propylpipecolic acid-2,6-xylidide and method for preparing the same - Google Patents [patents.google.com]

Application Notes & Protocols: Solid-Phase Synthesis of Peptides Containing 1-Isopropylpiperidine-2-carboxylic Acid

Abstract: The incorporation of structurally constrained, non-canonical amino acids is a critical strategy in modern peptidomimetic design and drug development. 1-Isopropylpiperidine-2-carboxylic acid, a derivative of pipecolic acid, offers a unique combination of a rigid cyclic backbone and a sterically demanding N-alkyl substituent. These features can enforce specific peptide conformations and enhance resistance to enzymatic degradation. However, the secondary amine and significant steric hindrance associated with this residue present substantial challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often resulting in incomplete couplings and low yields. This guide provides a comprehensive overview and a set of validated, step-by-step protocols for the efficient incorporation of Fmoc-1-isopropylpiperidine-2-carboxylic acid into synthetic peptides using the Fmoc/tBu strategy. We detail optimized coupling conditions, robust monitoring techniques for secondary amines, and best practices for cleavage and purification to ensure high-purity final products.

Scientific Foundation: The Challenge of Hindered N-Alkyl Amino Acids

The primary challenge in coupling N-alkylated amino acids, particularly those with bulky substituents like 1-isopropylpiperidine-2-carboxylic acid, stems from two core factors:

-

Reduced Nucleophilicity: The nitrogen atom in a secondary amine is inherently less nucleophilic than the primary amine of a standard amino acid. This reduces its intrinsic reactivity towards the activated carboxyl group of the incoming amino acid.

-

Steric Hindrance: The isopropyl group on the nitrogen, combined with the rigid piperidine ring, creates a sterically crowded environment around the reactive amine. This physically impedes the approach of the activated amino acid, dramatically slowing the rate of peptide bond formation.[1]

Conventional coupling reagents and conditions (e.g., DIC/HOBt) are often insufficient to overcome these combined effects, leading to a high percentage of deletion sequences where the hindered residue is skipped.[2][3] Therefore, successful synthesis requires the use of highly reactive "in-situ" activating reagents and optimized reaction conditions to drive the coupling reaction to completion.

Recommended Reagents and Materials

| Category | Item | Recommended Grade/Type | Purpose |

| Resin | Wang Resin or Rink Amide Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading | Solid support for peptide assembly |

| Amino Acids | Standard Fmoc-protected Amino Acids | Synthesis Grade | Peptide building blocks |

| Fmoc-1-isopropylpiperidine-2-carboxylic acid | Synthesis Grade | Target non-canonical residue | |

| Coupling Reagents | COMU or HATU | Synthesis Grade | High-efficiency activation of carboxyl groups |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Tertiary base for activation | |

| Deprotection | Piperidine | Peptide Synthesis Grade | Removal of Fmoc protecting group |

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide Synthesis Grade | Reaction and washing solvent |

| Monitoring | Chloranil, Acetaldehyde | ACS Grade | Qualitative test for secondary amines |

| Cleavage | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water (H₂O) | Reagent Grade | Cleavage from resin and side-chain deprotection |

| Purification | Diethyl Ether (cold), Acetonitrile (ACN), Water | HPLC Grade | Peptide precipitation and purification |

Core Synthesis Workflow & Protocols

The following protocols detail a robust manual procedure for incorporating Fmoc-1-isopropylpiperidine-2-carboxylic acid. The workflow is designed to be self-validating through integrated monitoring steps.

Workflow Overview

Caption: SPPS cycle for incorporating hindered amino acids.

Protocol 3.1: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 10-15 minutes.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Causality Note: A two-stage deprotection ensures complete removal of the Fmoc group, which can be slower in complex or aggregating sequences.[4] Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reaction.

Protocol 3.2: Optimized Coupling of Fmoc-1-Isopropylpiperidine-2-carboxylic acid

This protocol utilizes COMU , a highly efficient uronium salt-based coupling reagent that has shown excellent performance for sterically hindered couplings, often superior to HBTU or HATU due to its higher solubility and reactivity.[5][6][7][8]

-

Prepare Coupling Solution: In a separate vial, pre-activate the amino acid by dissolving:

-

Fmoc-1-isopropylpiperidine-2-carboxylic acid (3.0 eq. relative to resin loading)

-

COMU (2.95 eq.)

-

DIPEA (6.0 eq.) in DMF. Briefly vortex and allow to stand for 2-5 minutes. Note: The solution may change color (e.g., to yellow), which is characteristic of the formation of the active species.[6]

-

-

Add to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can be beneficial.[3]

-

Monitoring: After the initial coupling time, take a small sample of resin for monitoring (see Protocol 3.3).

-

Recoupling (If Necessary): If the coupling is incomplete, drain the reaction solution, wash once with DMF, and repeat steps 1-4 (a "double coupling").[9][10]

-

Washing: Once the coupling is complete (confirmed by monitoring), drain the solution and wash the resin thoroughly with DMF (3-5 times).

Causality Note: Using a slight excess of the amino acid and coupling reagent relative to the resin's functional capacity drives the reaction equilibrium towards product formation.[10] Pre-activation ensures the reactive ester is formed before being introduced to the resin-bound amine, maximizing coupling efficiency. COMU is chosen for its superior reactivity and safety profile compared to older benzotriazole-based reagents.[7]

Protocol 3.3: Monitoring the Reaction with the Chloranil Test

The standard Kaiser test is unreliable for secondary amines like 1-isopropylpiperidine-2-carboxylic acid as it will not produce the characteristic blue color.[9][11] The Chloranil test is a reliable alternative.[2][12]

-

Sample Preparation: Place a small sample of resin beads (~2-5 mg) in a small glass test tube.[9]

-

Add Reagents: Add 1-2 drops of 2% acetaldehyde in DMF, followed by 1-2 drops of 2% chloranil in DMF.[4][11]

-

Incubate: Let the mixture stand at room temperature for 5 minutes.[9][11]

-

Observe: Observe the color of the resin beads.

Protocol 3.4: Cleavage and Global Deprotection

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry thoroughly under vacuum for at least 1 hour.[13]

-

Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard and robust choice is Reagent K for complex peptides.[14]

-

Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v)

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per gram of resin).[13]

-

Incubation: Stopper the vessel and agitate at room temperature for 2-3 hours.

-

Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a new conical tube.

-

Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Causality Note: The strong acid (TFA) cleaves the peptide from the resin and removes most side-chain protecting groups. Scavengers (TIS, water, etc.) are crucial to "scavenge" or trap the highly reactive cationic species generated during deprotection, preventing them from causing side reactions with sensitive residues like Trp or Met.[15]

Protocol 3.5: Peptide Precipitation and Purification

-

Concentration: Reduce the volume of the TFA filtrate by ~70-80% using a gentle stream of nitrogen or rotary evaporation.

-

Precipitation: Add the concentrated peptide solution dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Consistently Positive Chloranil Test after Coupling | Inefficient coupling due to severe steric hindrance or peptide aggregation. | 1. Double Couple: Always perform a second coupling for this residue.[3][9] 2. Increase Temperature: Raise the reaction temperature to 35-40°C. 3. Change Solvent: Use NMP or a DMF/DMSO mixture to disrupt aggregation.[9] 4. Capping: If a small amount of amine remains, cap with Acetic Anhydride/DIPEA to prevent deletion sequences.[3][9] |

| Low Final Yield | Cumulative incomplete couplings/deprotections. Peptide aggregation.[10] | Review all monitoring test results. Implement double coupling for all difficult residues. Consider using aggregation-disrupting additives (e.g., Oxyma Pure) or switching to a more hydrophilic resin (e.g., PEG-based).[16] |

| Multiple Peaks in HPLC of Crude Product | Deletion sequences from incomplete coupling. Side reactions during cleavage. | Optimize coupling time and consider capping. Ensure the cleavage cocktail contains the appropriate scavengers for your peptide sequence.[15] |

Visualizing the Key Chemical Step

Caption: Optimized coupling reaction pathway using COMU.

References

- Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.

- SciSpace. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil.

- Chemtips. (2012). Solid Phase Peptide Synthesis: Keeping Track. WordPress.com.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.

- Albericio, F., et al. (1990). Introduction to Peptide Synthesis. PMC - NIH.

- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- ResearchGate. (2025). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis.

- Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- ChemicalBook. (2023). An efficient Coupling Reagent: COMU.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1189 - Tests for Unprotected Proline.

- Noin, T., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

- Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS).

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Academia.edu. (n.d.). A cleavage cocktail for methionine-containing peptides.

- Gentile, F., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

- Giraud, M., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, RSC Publishing.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. chemtips.wordpress.com [chemtips.wordpress.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. chempep.com [chempep.com]

- 5. bachem.com [bachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 16. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

Preparation of Ester Derivatives of 1-Isopropylpiperidine-2-carboxylic Acid: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ester derivatives of 1-isopropylpiperidine-2-carboxylic acid. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their structural relationship to valuable local anesthetics such as ropivacaine and bupivacaine. This document outlines the synthesis of the precursor N-alkylated amino acid, followed by robust esterification methodologies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and justifications for procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.

Introduction: Significance and Applications

1-Isopropylpiperidine-2-carboxylic acid and its ester derivatives are synthetic analogues of pipecolic acid, a non-proteinogenic amino acid.[1] The N-alkylation and subsequent esterification of this piperidine scaffold are crucial steps in the synthesis of various pharmacologically active molecules. Notably, the amide derivatives of N-alkylated pipecolic acids form the backbone of a major class of local anesthetics, including ropivacaine and bupivacaine.[2][3][4] The corresponding ester derivatives are of significant interest for several reasons:

-

Bioisosteric Replacements: Esters can serve as bioisosteres of the amide functionality, potentially modulating pharmacokinetic and pharmacodynamic properties such as duration of action, metabolism, and potency.

-

Prodrug Strategies: Esterification can be employed as a prodrug strategy to enhance drug delivery, solubility, or to achieve targeted release of the active carboxylic acid or amide.

-

Exploration of Structure-Activity Relationships (SAR): A library of ester derivatives allows for a systematic exploration of SAR, providing insights into the molecular interactions with biological targets.

This guide will focus on the practical synthesis of these valuable compounds, providing researchers with the necessary tools to generate a diverse range of ester derivatives for further investigation.

Synthesis of the Precursor: 1-Isopropylpiperidine-2-carboxylic acid

The initial and critical step is the synthesis of the N-alkylated precursor, 1-isopropylpiperidine-2-carboxylic acid. A common and effective method for this transformation is reductive amination.

Reductive Amination of Piperidine-2-carboxylic Acid

Principle: This reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine of piperidine-2-carboxylic acid with a ketone (in this case, acetone), followed by in-situ reduction to the corresponding tertiary amine. Sodium cyanoborohydride is a mild and selective reducing agent suitable for this transformation, as it is stable in protic solvents and selectively reduces the iminium ion in the presence of the ketone.

Workflow Diagram:

Caption: Workflow for the synthesis of 1-Isopropylpiperidine-2-carboxylic acid via reductive amination.

Protocol 1: Synthesis of 1-Isopropylpiperidine-2-carboxylic acid

-

Reaction Setup: To a solution of piperidine-2-carboxylic acid (1.0 eq) in methanol, add acetone (3.0 eq).

-

Addition of Reducing Agent: Slowly add sodium cyanoborohydride (2.5 eq) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas may be evolved. Perform in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining sodium cyanoborohydride.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Adjust the pH of the aqueous residue to ~6 with a saturated sodium bicarbonate solution.

-

The product can often be isolated by filtration if it precipitates. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Esterification of 1-Isopropylpiperidine-2-carboxylic Acid

The esterification of N-alkylated amino acids can be challenging due to the presence of the basic nitrogen atom and potential steric hindrance. Several methods can be employed, each with its own advantages.

Fischer-Speier Esterification

Principle: This is a classic acid-catalyzed esterification method.[5] The carboxylic acid is reacted with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride. The reaction is an equilibrium process, and the use of excess alcohol or removal of water drives the reaction towards the product.

Workflow Diagram:

Caption: General workflow for Fischer-Speier esterification.

Protocol 2: Methyl Ester Synthesis via Fischer-Speier Esterification

-

Reaction Setup: Suspend 1-isopropylpiperidine-2-carboxylic acid (1.0 eq) in methanol (serving as both reactant and solvent).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO2 gas. Perform in a well-ventilated fume hood. Alternatively, bubble dry HCl gas through the solution or add concentrated sulfuric acid (catalytic amount).

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester by column chromatography on silica gel.

Steglich Esterification

Principle: The Steglich esterification is a mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid.[6] A catalytic amount of 4-dimethylaminopyridine (DMAP) is typically added to facilitate the reaction, especially with sterically hindered alcohols.

Workflow Diagram:

Caption: Workflow for Steglich esterification using a carbodiimide coupling agent.

Protocol 3: Ester Synthesis via Steglich Esterification

-

Reaction Setup: Dissolve 1-isopropylpiperidine-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add EDCI (1.5 eq) or DCC (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (for EDCI):

-

Dilute the reaction mixture with DCM and wash with water, 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Work-up (for DCC):

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of cold DCM.

-

Wash the filtrate as described for the EDCI work-up.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Acid Chloride Formation Followed by Esterification

Principle: This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9][10] The resulting acid chloride is then reacted with the desired alcohol to form the ester. This method is often effective for hindered substrates.

Workflow Diagram:

Caption: Two-step esterification via an acid chloride intermediate.